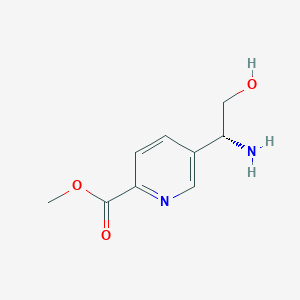
Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a compound belonging to the class of pyridine derivatives. This compound features a pyridine ring substituted with an amino group and a hydroxyethyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with appropriate reagents to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(1R)-1-aminopropyl]pyridine-2-carboxylate
- Ethyl 5-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate
- Methyl 5-[(1R)-1-amino-2-hydroxypropyl]pyridine-2-carboxylate
Uniqueness
Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- CAS Number : 1212859-15-8
The compound features a pyridine ring with a carboxylate group and an amino alcohol moiety, which may enhance its reactivity and biological activity compared to other similar compounds .
Pharmacological Properties
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antibacterial properties, which may extend to this compound. The presence of the amino group suggests potential activity against certain bacterial strains .
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may influence pathways involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier could be significant for treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound:
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-3-2-6(4-11-8)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
JLUKFVWYTVVPFH-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C1=NC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















